

An In-depth Technical Guide to the Chemical Structure and Synthesis of LY256548

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LY256548, also known as FK-175, is a potent and selective β 3-adrenoceptor agonist. This document provides a comprehensive overview of its chemical structure, a plausible synthetic route based on related compounds, and an examination of its mechanism of action through the β 3-adrenergic signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure

LY256548 is a complex organic molecule with the systematic IUPAC name ethyl 2-[[(6S)-6-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-6,7,8,9-tetrahydro-5H-benzo[1]annulen-3-yl]oxy]acetate. Its chemical formula is C23H28CINO4, and it is also identified by the synonyms CHEMBL59765 and FK-175.[2]

Table 1: Chemical Identity of LY256548



Identifier	Value
IUPAC Name	ethyl 2-[[(6S)-6-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-6,7,8,9-tetrahydro-5H-benzo[1]annulen-3-yl]oxy]acetate
Molecular Formula	C23H28CINO4
Synonyms	FK-175, CHEMBL59765

Synthesis of LY256548

A detailed, step-by-step experimental protocol for the synthesis of **LY256548** is not readily available in the public domain. However, based on the synthesis of structurally related benzo[1]annulen-7-amines, a plausible synthetic route can be proposed. The key starting material for the core structure is the benzo[1]annulen-7-one.

Proposed Synthetic Pathway

The synthesis of **LY256548** can be envisioned in two main stages: the formation of the core benzo[1]annulen-amine scaffold and the subsequent attachment of the side chain.





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Caption: Proposed synthetic workflow for LY256548.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on analogous reactions reported in the literature for the synthesis of benzo[1]annulen-7-amines.

Stage 1: Synthesis of the Benzo[1]annulen-amine Core

- Synthesis of Benzo[1]annulen-7-one:
 - A double Knoevenagel condensation of phthalaldehyde with dimethyl 3-oxoglutarate would be performed to yield an intermediate.
 - This intermediate would then be subjected to hydrogenation to reduce the double bonds.



- Finally, saponification followed by decarboxylation would yield the key intermediate, benzo[1]annulen-7-one.
- Synthesis of (S)-8-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-2-ol:
 - The benzo[1]annulen-7-one would undergo reductive amination. This could be achieved using an ammonia source and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation in the presence of ammonia. Chiral resolution would be necessary to obtain the desired (S)-enantiomer. The hydroxyl group at the 2-position would likely be introduced either before or after the amination, potentially requiring protection and deprotection steps.

Stage 2: Side-Chain Attachment and Final Product Formation

- Alkylation of the Amino Group:
 - The (S)-8-amino-6,7,8,9-tetrahydro-5H-benzo[1]annulen-2-ol would be reacted with a suitable precursor of the (R)-2-(3-chlorophenyl)-2-hydroxyethyl side chain. This could involve a reductive amination with (R)-2-(3-chlorophenyl)-2-hydroxyacetaldehyde or a direct alkylation with a suitable leaving group on the ethyl chain.
- Williamson Ether Synthesis:
 - The hydroxyl group at the 2-position of the benzo[1]annulene ring would then be alkylated
 with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate or sodium
 hydride) to form the final ether linkage, yielding LY256548.

Table 2: Hypothetical Quantitative Data for LY256548 Synthesis



Step	Reacti on	Reacta nts	Reage nts	Solven t	Temp (°C)	Time (h)	Yield (%)	Purity (%)
1	Knoeve nagel Conden sation	Phthalal dehyde, Dimeth yl 3- oxoglut arate	Piperidi ne, Acetic Acid	Toluene	110	12	75	95
2	Hydrog enation	Interme diate from Step 1	H2, Pd/C	Ethanol	25	24	90	98
3	Saponifi cation/ Decarb oxylatio n	Interme diate from Step 2	LiOH, H2O; then HCI	THF/H2 O	60	8	85	97
4	Reducti ve Aminati on & Resoluti on	Benzo[1]annul en-7- one	NH3, NaBH3 CN, Chiral Acid	Methan ol	25	48	50	>99 (ee)
5	Side- Chain Alkylati on	(S)- amine from Step 4, (R)- styrene oxide	-	Isoprop anol	80	16	65	96
6	William son Ether	Interme diate from Step 5	Ethyl bromoa cetate, K2CO3	Aceton e	60	6	80	99







Synthes

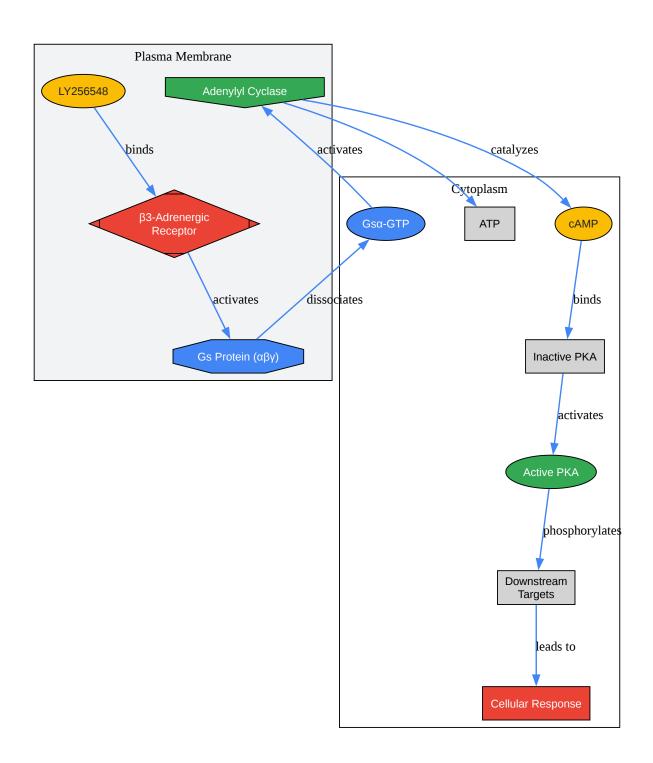
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Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for the synthesis of **LY256548** is not publicly available.

Mechanism of Action: β3-Adrenergic Signaling Pathway

LY256548 functions as a selective agonist for the β 3-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The binding of **LY256548** to the β 3-adrenoceptor initiates a signaling cascade that is primarily mediated by the stimulatory G-protein (Gs).





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